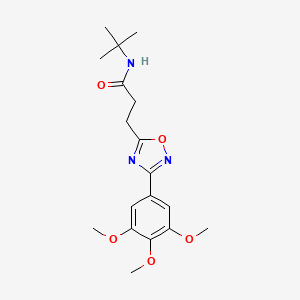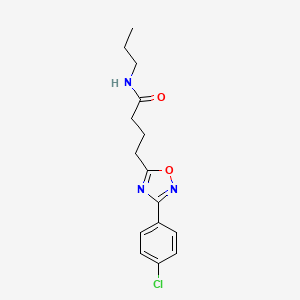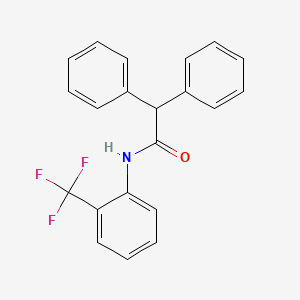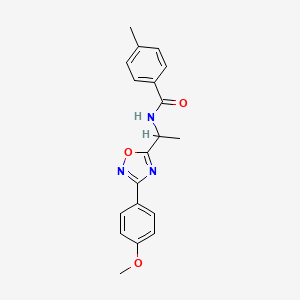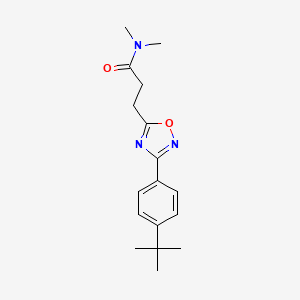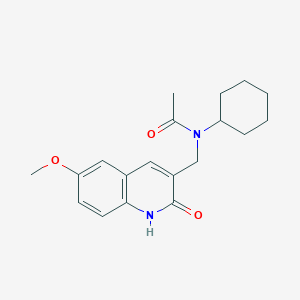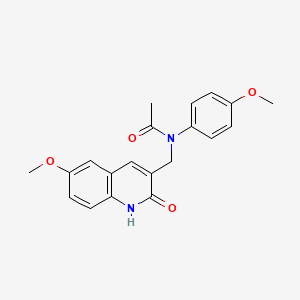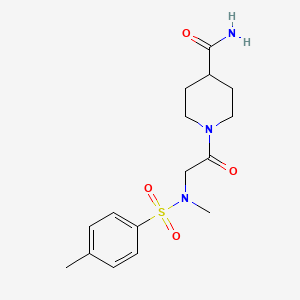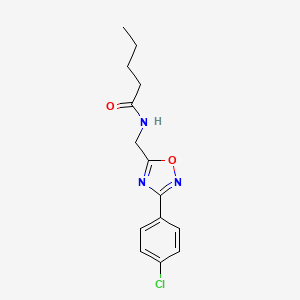![molecular formula C20H15BrCl2N4O5S B7695256 N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide, also known as Chlorfenapyr, is a broad-spectrum insecticide that belongs to the pyrrole class of chemicals. Chlorfenapyr has been used globally for controlling a wide range of pests in agriculture, forestry, and public health.
Wirkmechanismus
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is a pro-insecticide that is activated by the insect's metabolic enzymes. Once ingested, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is converted into its active form, which binds to the mitochondria of the insect's cells. This disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing death.
Biochemical and Physiological Effects:
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been shown to have a broad spectrum of activity against a wide range of pests. It has also been found to have a low toxicity to mammals, birds, and fish. However, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide can be toxic to bees and other pollinators, and caution should be taken when using it in areas where these insects are present.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has several advantages for use in laboratory experiments. It has a long residual effect, which allows for prolonged exposure to pests. It is also effective against pests that have developed resistance to other insecticides. However, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide can be expensive, and its use requires caution due to its potential toxicity to non-target organisms.
Zukünftige Richtungen
There are several future directions for research on N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide. One area of interest is the development of new formulations that improve its efficacy and reduce its potential environmental impact. Another area of research is the study of its potential use in integrated pest management strategies, which combine multiple control methods to achieve sustainable pest control. Additionally, further studies are needed to better understand the potential risks of N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide to non-target organisms, such as bees and other pollinators.
Synthesemethoden
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is synthesized from 4-chlorobenzyl cyanide and 3,5-dichlorophenylacetic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide. The resulting product is then purified and crystallized to obtain N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been extensively studied for its insecticidal properties. It has been tested on a wide range of pests, including mites, thrips, aphids, whiteflies, and cockroaches. N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has also been used for the control of malaria vectors, such as Anopheles mosquitoes. In addition, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been evaluated for its potential use in stored grain protection, as well as for controlling pests in livestock.
Eigenschaften
IUPAC Name |
N'-[(Z)-[5-[[(4-bromophenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-N-(3,5-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N4O5S/c21-12-1-5-18(6-2-12)33(30,31)25-11-17-4-3-16(32-17)10-24-27-20(29)19(28)26-15-8-13(22)7-14(23)9-15/h1-10,25H,11H2,(H,26,28)(H,27,29)/b24-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYKHQQSDQKEK-VROXFSQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=C(O2)C=NNC(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=C(O2)/C=N\NC(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-[5-[[(4-bromophenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-N-(3,5-dichlorophenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


